Stallimycin

Vue d'ensemble

Description

Méthodes De Préparation

La stallimycine est produite par fermentation de streptomycètes dans un milieu de fermentation contenant une source de carbone, une source d'azote et d'autres nutriments . Le processus de fermentation implique la culture de la streptomycète dans un environnement contrôlé afin d'optimiser la production de stallimycine. Le composé est ensuite extrait et purifié du bouillon de fermentation.

Analyse Des Réactions Chimiques

La stallimycine subit diverses réactions chimiques, notamment la liaison à la gouttière mineure de l'ADN double brin B. Elle forme de forts complexes réversibles avec des séquences nucléotidiques constituées de 4 à 5 paires de bases AT adjacentes. Les interactions du composé avec l'ADN sont cruciales pour ses activités antibactériennes et antitumorales. Les réactifs et conditions courants utilisés dans ces réactions comprennent la présence d'ADN et des tampons appropriés pour maintenir la stabilité du complexe ADN-stallimycine.

Applications de la recherche scientifique

La stallimycine a une large gamme d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie. En chimie, elle est étudiée pour sa capacité à se lier à l'ADN et à former des complexes stables. En biologie, la stallimycine est utilisée pour étudier les mécanismes de liaison à l'ADN et les effets des composés de liaison à l'ADN sur les processus cellulaires. En médecine, la stallimycine est explorée pour son potentiel en tant qu'agent antibactérien et antitumoral . Elle s'est montrée prometteuse pour inhiber l'enzyme PLpro du SARS-CoV-2, ce qui en fait un agent thérapeutique potentiel pour la COVID-19 . Dans l'industrie, la stallimycine est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

La stallimycine exerce ses effets en se liant à la gouttière mineure de l'ADN double brin B de manière non intercalante . Cette liaison forme de forts complexes réversibles avec des séquences nucléotidiques constituées de 4 à 5 paires de bases AT adjacentes . L'interaction du composé avec l'ADN perturbe le fonctionnement normal de l'ADN, ce qui conduit à ses activités antibactériennes et antitumorales. Le mécanisme d'action de la stallimycine implique le ciblage de l'ADN et l'interférence avec ses processus de réplication et de transcription .

Applications De Recherche Scientifique

Stallimycin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its ability to bind to DNA and form stable complexes. In biology, this compound is used to investigate the mechanisms of DNA binding and the effects of DNA-binding compounds on cellular processes. In medicine, this compound is explored for its potential as an antibacterial and antitumor agent . It has shown promise in inhibiting the SARS-CoV-2 PLpro enzyme, making it a potential therapeutic agent for COVID-19 . In industry, this compound is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

Stallimycin exerts its effects by binding to the minor groove of double-stranded B-DNA in a non-intercalative manner . This binding forms strong reversible complexes with nucleotide sequences consisting of 4-5 adjacent AT base pairs . The compound’s interaction with DNA disrupts the normal functioning of the DNA, leading to its antibacterial and antitumor activities. This compound’s mechanism of action involves targeting DNA and interfering with its replication and transcription processes .

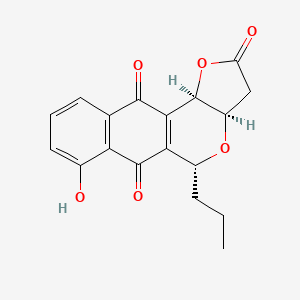

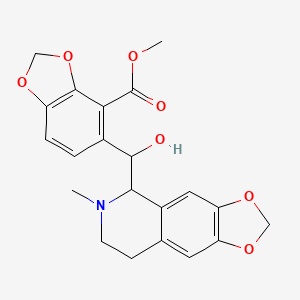

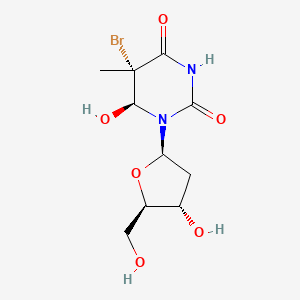

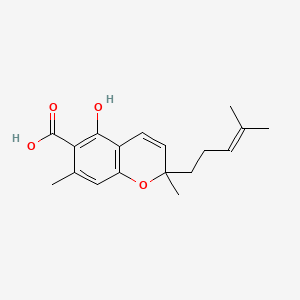

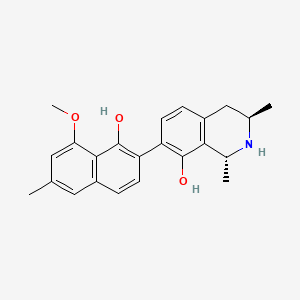

Comparaison Avec Des Composés Similaires

La stallimycine est similaire à d'autres composés de liaison à l'ADN, tels que la nétropsine et la distamycine B . la stallimycine est unique en sa capacité à former de forts complexes réversibles avec des séquences nucléotidiques constituées de 4 à 5 paires de bases AT adjacentes . Cette spécificité fait de la stallimycine un outil précieux pour étudier les interactions de l'ADN et développer de nouveaux agents thérapeutiques. D'autres composés similaires incluent le télaprévir, le grazoprévir et le bocéprévir, qui sont connus pour être des inhibiteurs de la protéase .

Propriétés

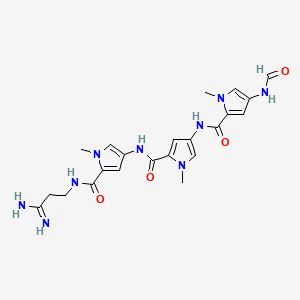

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBAOYRENQEPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6576-51-8 (mono-hydrochloride) | |

| Record name | Stallimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045637 | |

| Record name | Stallimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-47-5 | |

| Record name | Distamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stallimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | distamycin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stallimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STALLIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O63P88IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

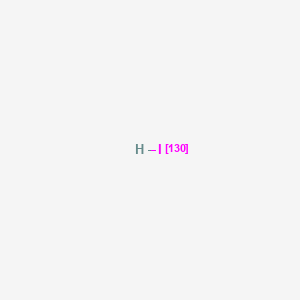

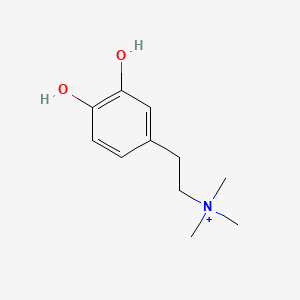

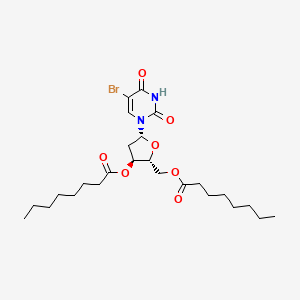

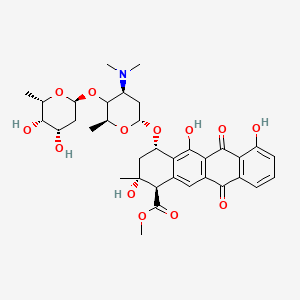

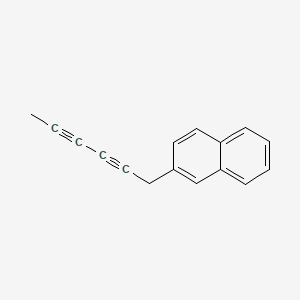

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.